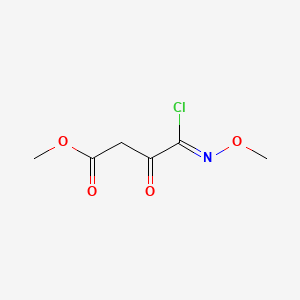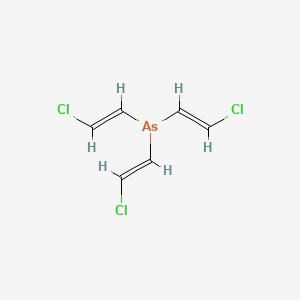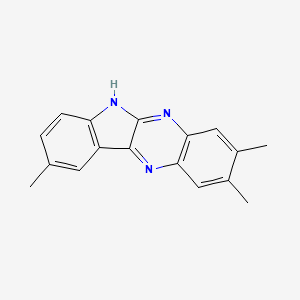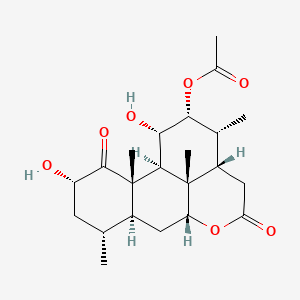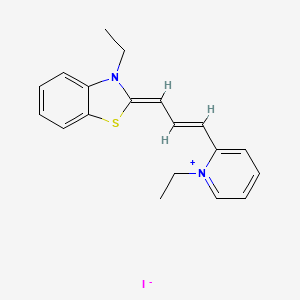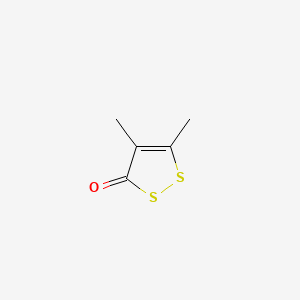
4,5-Dimethyl-1,2-dithiol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-1,2-dithiol-3-one is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithioles, which are known for their diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2-dithiol-3-one typically involves the reaction of O-isopropyl S-3-oxobutan-2-yl dithiocarbonate with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyl-1,2-dithiol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the molecule, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-1,2-dithiol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-1,2-dithiol-3-one involves its ability to donate sulfur atoms, which can interact with various molecular targets. This interaction can modulate different biochemical pathways, leading to its observed pharmacological effects. For instance, it can act as a hydrogen sulfide donor, influencing cellular signaling pathways and exerting protective effects against oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-1,3-dioxol-2-one: This compound is structurally similar but contains oxygen atoms instead of sulfur.
Benzene-1,2-dithiol: Another sulfur-containing compound, known for its use in the synthesis of metal complexes and as a ligand in coordination chemistry.
Uniqueness: 4,5-Dimethyl-1,2-dithiol-3-one is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to donate sulfur atoms and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
35659-69-9 |
|---|---|
Molekularformel |
C5H6OS2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
4,5-dimethyldithiol-3-one |
InChI |
InChI=1S/C5H6OS2/c1-3-4(2)7-8-5(3)6/h1-2H3 |
InChI-Schlüssel |
KEAHYHMUZVNUOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SSC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


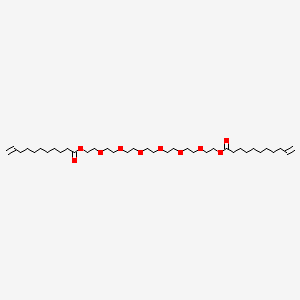
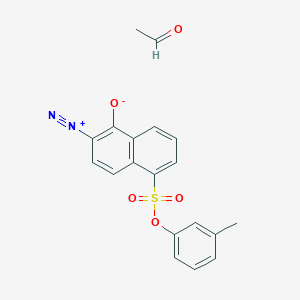
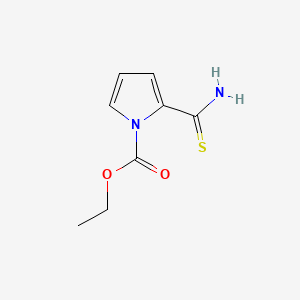
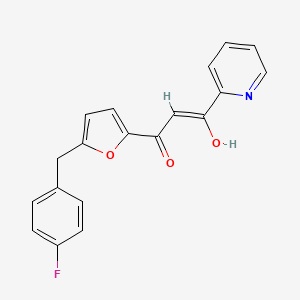
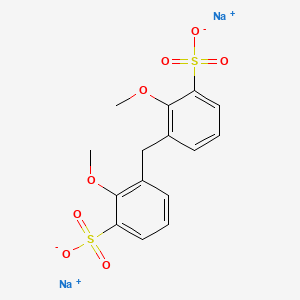
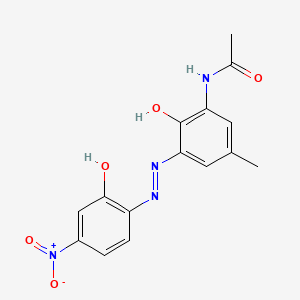
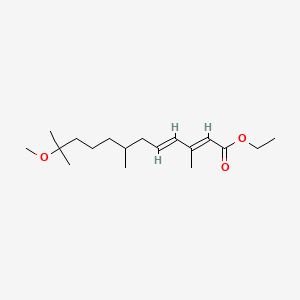
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)

